2-(4-chloro-3-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide 2-(4-chloro-3-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1020367
InChI: InChI=1S/C19H21ClN2O5S/c1-14-12-16(4-7-18(14)20)27-13-19(23)21-15-2-5-17(6-3-15)28(24,25)22-8-10-26-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23)
SMILES: CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)Cl
Molecular Formula: C19H21ClN2O5S
Molecular Weight: 424.9 g/mol

2-(4-chloro-3-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide

CAS No.:

Cat. No.: VC1020367

Molecular Formula: C19H21ClN2O5S

Molecular Weight: 424.9 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chloro-3-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide -

Specification

Molecular Formula C19H21ClN2O5S
Molecular Weight 424.9 g/mol
IUPAC Name 2-(4-chloro-3-methylphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide
Standard InChI InChI=1S/C19H21ClN2O5S/c1-14-12-16(4-7-18(14)20)27-13-19(23)21-15-2-5-17(6-3-15)28(24,25)22-8-10-26-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23)
Standard InChI Key FLRNWKYXALZORP-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)Cl
Canonical SMILES CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator